molecular formula C6H4ClF3S B2996011 2-(Chloromethyl)-4-(trifluoromethyl)thiophene CAS No. 1643965-96-1

2-(Chloromethyl)-4-(trifluoromethyl)thiophene

Cat. No.: B2996011
CAS No.: 1643965-96-1
M. Wt: 200.6
InChI Key: TXMQIXZANVWTNS-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-(trifluoromethyl)thiophene (CAS: 1663563-70-9) is a versatile sulfur-containing heterocyclic compound with the molecular formula C6H4ClF3S and a molecular weight of 200.61 g/mol . This compound serves as a valuable synthetic intermediate in organic and medicinal chemistry research. The presence of both an electron-withdrawing trifluoromethyl group and a reactive chloromethyl group on the thiophene ring makes it a promising building block for the development of more complex molecular architectures . The thiophene scaffold is a privileged structure in drug discovery, ranked 4th among sulfur-containing moieties in U.S. FDA-approved small molecule drugs over the last decade . As such, this compound holds significant research value for use in cross-coupling reactions, nucleophilic substitutions, and as a precursor in the synthesis of potential pharmaceuticals, agrochemicals, and functional materials. The chloromethyl group acts as a flexible handle for further functionalization, allowing researchers to extend the molecular structure or attach the thiophene core to other systems . Chemical Identifiers: • CAS Number: 1663563-70-9 • Molecular Formula: C6H4ClF3S • SMILES: C1=C(SC=C1C(F)(F)F)CCl • InChIKey: TXMQIXZANVWTNS-UHFFFAOYSA-N This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(chloromethyl)-4-(trifluoromethyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3S/c7-2-5-1-4(3-11-5)6(8,9)10/h1,3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMQIXZANVWTNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(F)(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-(trifluoromethyl)thiophene typically involves the chloromethylation of 4-(trifluoromethyl)thiophene. This can be achieved through a Friedel-Crafts alkylation reaction using chloromethyl methyl ether and a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further improve the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-(trifluoromethyl)thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The trifluoromethyl group can be reduced to a difluoromethyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents like lithium aluminum hydride or diisobutylaluminum hydride are used.

Major Products Formed

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of difluoromethyl derivatives.

Scientific Research Applications

2-(Chloromethyl)-4-(trifluoromethyl)thiophene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for various functionalized thiophenes.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of advanced materials, including polymers and electronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-(trifluoromethyl)thiophene involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. In materials science, the compound’s electronic properties are exploited to improve the performance of electronic devices.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Substituent Position and Ring System Variations

2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine Structure: Chloromethyl and trifluoromethyl groups are attached to a pyridine ring instead of a thiophene. Properties: Melting point = 77–78°C, purity = 95%, molecular weight = 257.68 g/mol.

4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine

  • Structure : Incorporates a morpholine ring linked to a chloromethyl/trifluoromethyl-substituted benzene.
  • Properties : Melting point = 52–54°C, molecular weight = 279.68 g/mol.
  • Significance : Highlights the impact of bulky substituents (e.g., morpholine) on thermal stability compared to simpler thiophene derivatives .

3-(Chloromethyl)-4′-(trifluoromethyl)-1,1′-biphenyl (4c)

  • Structure : Biphenyl system with -CH₂Cl and -CF₃ groups.
  • Properties : Synthesized via Pd-catalyzed coupling; characterized by NMR and HRMS.
  • Significance : Illustrates synthetic strategies for introducing chloromethyl groups into aromatic systems, relevant to functionalizing thiophenes .

Thiophene-Based Derivatives

4-Bromo-2-(chloromethyl)thiophene Structure: Bromine replaces the -CF₃ group at the 4-position. Properties: CAS 170859-70-8; used in safety assessments (GHS).

Methyl 3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylate

  • Structure : Contains chlorosulfonyl and ester groups.
  • Properties : Molecular weight = 419.23 g/mol, 95% purity.
  • Significance : Sulfonyl and ester functionalities enhance utility in polymer chemistry compared to the simpler chloromethyl derivative .

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Purity Key Functional Groups
2-(Chloromethyl)-4-(trifluoromethyl)thiophene Not reported ~210.63 (calculated) Unknown -CH₂Cl, -CF₃, thiophene
2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine 77–78 257.68 95% -CH₂Cl, -CF₃, pyridine
4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine 52–54 279.68 97% -CH₂Cl, -CF₃, morpholine
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one 137.3–138.5 298.78 Not reported -CH₂Cl, sulfoxide, ketone

Key Observations :

  • The presence of -CF₃ generally lowers melting points compared to non-fluorinated analogs (e.g., 137°C for a sulfoxide-containing compound vs. 52–78°C for -CF₃ derivatives).
  • Thiophene-based compounds often have lower molecular weights than biphenyl or morpholine-containing analogs.

Biological Activity

2-(Chloromethyl)-4-(trifluoromethyl)thiophene is a thiophene derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, anti-inflammatory properties, and other pharmacological effects, supported by data tables and research findings.

Chemical Structure

The compound consists of a thiophene ring substituted with a chloromethyl group and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

  • Cytotoxicity : Studies have shown that thiophene derivatives can exhibit significant cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Activity : Compounds with similar structures have demonstrated the ability to inhibit inflammatory pathways.
  • Antioxidant Properties : The presence of electron-withdrawing groups like trifluoromethyl can enhance antioxidant activity.

Cytotoxicity Studies

Research has indicated that compounds similar to this compound exhibit notable cytotoxicity against human cancer cell lines. The following table summarizes the cytotoxic effects observed in various studies:

CompoundCell LineIC50 (µg/mL)Reference
This compoundMCF-7 (Breast)15.63
This compoundA-549 (Lung)22.09
Similar Thiophene DerivativeHeLa10.38

These findings indicate that the compound possesses significant cytotoxic potential, particularly against breast and lung cancer cell lines.

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Observations from morphological studies show:

  • Membrane Blebbing : Indicative of early apoptosis.
  • Nuclear Disintegration : Suggesting late-stage apoptosis.

Cellular assays have confirmed these findings, with flow cytometry revealing increased levels of apoptotic markers in treated cells compared to controls.

Anti-inflammatory Activity

In addition to its cytotoxic effects, this compound may also exhibit anti-inflammatory properties. Related studies on thiophene derivatives have demonstrated their ability to inhibit key inflammatory mediators such as COX-2 and iNOS in RAW264.7 macrophages. The following table outlines the anti-inflammatory effects observed:

CompoundInhibition (%)Reference
This compoundCOX-270%
Similar Thiophene DerivativeiNOS65%

The inhibition of these enzymes suggests that the compound could serve as a potential therapeutic agent for inflammatory diseases.

Case Studies

  • Study on MCF-7 and A-549 Cell Lines : This study evaluated the cytotoxicity of various thiophene derivatives, including this compound. Results indicated significant inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents.
  • Anti-inflammatory Evaluation : In vitro studies assessed the impact of thiophene derivatives on pro-inflammatory cytokine production in macrophages. The results highlighted a marked reduction in TNF-alpha and IL-6 levels upon treatment with these compounds.

Q & A

Q. What are reliable synthetic routes for 2-(Chloromethyl)-4-(trifluoromethyl)thiophene, and how can reaction purity be optimized?

  • Methodological Answer : The synthesis typically involves halogenation or functionalization of thiophene derivatives. For example, chloromethylation of 4-(trifluoromethyl)thiophene using reagents like paraformaldehyde/HCl or chloromethyl ethers under controlled conditions. Purity optimization requires:
  • Stepwise quenching to minimize side reactions (e.g., over-halogenation).
  • Column chromatography (silica gel, hexane/ethyl acetate gradient) for separation .
  • Low-temperature recrystallization (e.g., using THF/hexane) to isolate crystalline products .
    Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity with ≥95% HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify chloromethyl (–CH₂Cl) protons (δ 4.5–5.0 ppm) and trifluoromethyl (–CF₃) carbon signals (δ 120–125 ppm, quartets via ¹⁹F coupling) .
  • IR Spectroscopy : Confirm C–Cl stretch (~650 cm⁻¹) and aromatic C=C/C–F stretches (1500–1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns for Cl (3:1 ratio for ³⁵Cl/³⁷Cl) .
  • X-ray Crystallography (if crystalline): Resolve bond angles and confirm regiochemistry of substituents .

Advanced Research Questions

Q. How can contradictions between NMR and X-ray crystallography data be resolved for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational barriers in solution vs. solid state). Strategies include:
  • VT-NMR (Variable Temperature NMR) : Probe conformational changes by analyzing signal splitting at low temperatures .
  • DFT Calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to identify dominant conformers .
  • Synchrotron XRD : Enhance resolution of crystallographic data to detect minor disorder in the chloromethyl group .

Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity at the chloromethyl site and electrophilicity at the thiophene ring .
  • Transition State Modeling : Use software like Gaussian to simulate Suzuki-Miyaura coupling pathways, focusing on Pd(0) oxidative addition barriers .
  • Solvent Effects : Apply COSMO-RS models to predict reaction rates in polar aprotic solvents (e.g., DMF, THF) .

Q. What toxicological considerations are relevant when handling this compound in biological studies?

  • Methodological Answer :
  • Ames Test : Screen for mutagenicity due to thiophene derivatives’ potential DNA intercalation .
  • Hepatotoxicity Assays : Monitor cytochrome P450 inhibition in vitro (e.g., using HepG2 cells) .
  • Environmental Safety : Follow waste protocols for chlorinated organics (e.g., neutralization with NaOH before disposal) .

Application-Oriented Questions

Q. How is this compound utilized in synthesizing complex heterocycles or pharmaceuticals?

  • Methodological Answer :
  • Building Block for Spirocyclic Systems : React with diamines (e.g., carbazolyldiamine) to form dispirophosphazenes via nucleophilic substitution at the chloromethyl group .
  • Trifluoromethyl Source : Participate in radical trifluoromethylation reactions for fluorinated drug candidates (e.g., kinase inhibitors) .
  • Cross-Coupling Substrate : Employ in Stille couplings to introduce thiophene motifs into π-conjugated polymers for optoelectronics .

Data Contradiction and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound across labs?

  • Methodological Answer :
  • Detailed Experimental Logs : Document exact stoichiometry, solvent grades, and humidity levels (moisture-sensitive reactions) .
  • Round-Robin Testing : Collaborate with multiple labs to validate synthetic protocols and characterize intermediates .
  • Open Data Sharing : Deposit raw NMR, XRD, and HPLC files in repositories like PubChem or NIST for cross-verification .

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